molecular formula C18H17NO4 B4670861 (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

Cat. No.: B4670861
M. Wt: 311.3 g/mol
InChI Key: PDGVFCWFIRPBBC-UHFFFAOYSA-N
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Description

(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a benzofuran core with amino, methyl, and methoxy substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .

Uniqueness

What sets (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone apart is its unique combination of amino, methyl, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-10-13-8-11(19)4-6-16(13)23-18(10)17(20)14-9-12(21-2)5-7-15(14)22-3/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGVFCWFIRPBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
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(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
Reactant of Route 3
(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
Reactant of Route 4
(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
Reactant of Route 5
(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
Reactant of Route 6
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(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

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